(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate
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Overview
Description
(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate is an organic compound with a specific stereochemistry, indicating the presence of a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Methylamino)-1-oxopropan-2-yl acetate typically involves the reaction of (2S)-2-acetoxypropanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:
Starting Materials: (2S)-2-acetoxypropanoic acid and methylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, at a temperature range of 0-25°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxo derivative, while reduction may produce a hydroxyl derivative.
Scientific Research Applications
(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2S)-1-(Methylamino)-1-oxopropan-2-yl acetate exerts its effects involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biochemical pathways, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(Methylamino)-1-oxopropan-2-yl acetate: The enantiomer of the compound with different stereochemistry.
N-Methyl-2-acetamidoacetic acid: A structurally similar compound with a different functional group arrangement.
Uniqueness
(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for studying stereospecific reactions and developing chiral drugs.
Properties
CAS No. |
33105-51-0 |
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Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
[(2S)-1-(methylamino)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)7-3)10-5(2)8/h4H,1-3H3,(H,7,9)/t4-/m0/s1 |
InChI Key |
BJNCZZUBRBZKLD-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC)OC(=O)C |
Canonical SMILES |
CC(C(=O)NC)OC(=O)C |
Origin of Product |
United States |
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